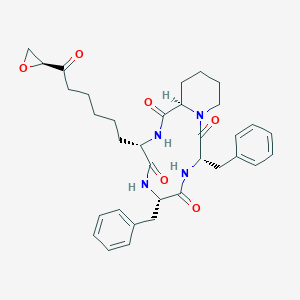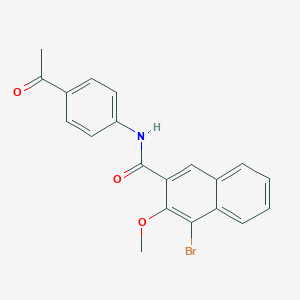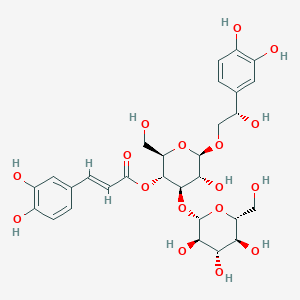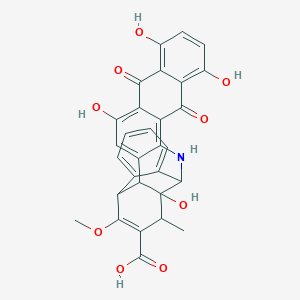![molecular formula C24H31N3O4 B236563 N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236563.png)
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide, also known as Compound X, is a synthetic compound that has attracted the attention of researchers due to its potential therapeutic applications.
作用機序
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide X exerts its pharmacological effects by binding to a specific target protein in the body. This target protein is involved in various cellular processes, including cell growth, differentiation, and survival. By binding to this protein, this compound X can modulate its activity and affect downstream signaling pathways.
Biochemical and Physiological Effects
This compound X has been shown to have various biochemical and physiological effects in preclinical studies. These effects include inhibition of cancer cell growth, reduction of inflammation, neuroprotection, and improvement of cognitive function. This compound X has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide X has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It also has a well-defined chemical structure, which allows for accurate dosing and characterization. However, there are also limitations to using this compound X in lab experiments. One limitation is that it is a relatively new compound, and there is still limited information available on its pharmacological properties. Another limitation is that it may have off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for research on N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide X. One direction is to further investigate its therapeutic potential in cancer, inflammation, and neurological disorders. Another direction is to explore its pharmacological properties in more detail, including its mechanism of action and off-target effects. Additionally, there is potential for the development of analogs of this compound X with improved pharmacological properties.
Conclusion
This compound X is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications. Its well-defined chemical structure and favorable pharmacokinetic profile make it a promising candidate for further research. However, more studies are needed to fully understand its pharmacological properties and potential therapeutic applications.
合成法
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide X can be synthesized through a three-step process. The first step involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to produce 3,5-dimethoxybenzoyl chloride. The second step involves the reaction of 3,5-dimethoxybenzoyl chloride with N-(4-aminophenyl)piperazine in the presence of a base to produce this compound. The final step involves the purification of the compound through recrystallization.
科学的研究の応用
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide X has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, this compound X has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, this compound X has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, this compound X has been shown to have neuroprotective effects and improve cognitive function.
特性
分子式 |
C24H31N3O4 |
|---|---|
分子量 |
425.5 g/mol |
IUPAC名 |
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C24H31N3O4/c1-24(2,3)23(29)27-12-10-26(11-13-27)19-8-6-18(7-9-19)25-22(28)17-14-20(30-4)16-21(15-17)31-5/h6-9,14-16H,10-13H2,1-5H3,(H,25,28) |
InChIキー |
LNBJLIBFKRDNTN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
正規SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B236481.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide](/img/structure/B236488.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylpropanamide](/img/structure/B236491.png)
![2-(4-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B236492.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236498.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B236509.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-ethoxybenzamide](/img/structure/B236514.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B236523.png)




![3-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B236568.png)